![molecular formula C22H19ClO4S2 B12058859 Benzobicyclon [ISO] CAS No. 1435933-73-5](/img/structure/B12058859.png)
Benzobicyclon [ISO]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzobicyclon is a novel herbicide that was discovered and developed by SDS Biotech K.K. It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure. This compound acts as a chemical slow releaser of the triketone system during the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Benzobicyclon shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted or direct-seeded rice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzobicyclon is synthesized through a series of chemical reactions involving the formation of a bicyclooctane skeleton and the attachment of a phenylthio-enol ether group. The synthetic route typically involves the following steps:
- Formation of the bicyclooctane skeleton.
- Introduction of the phenylthio-enol ether group.
- Final purification and formulation of the compound.
Industrial Production Methods
The industrial production of benzobicyclon involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale synthesis of the bicyclooctane intermediate.
- Attachment of the phenylthio-enol ether group under controlled conditions.
- Purification and formulation of the final product for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Benzobicyclon undergoes various chemical reactions, including:
Hydrolysis: The phenylthio-enol ether group is hydrolyzed to form the active herbicidal compound.
Oxidation: The compound can undergo oxidation reactions under certain conditions.
Substitution: Benzobicyclon can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major product formed from the hydrolysis of benzobicyclon is the active herbicidal compound, which inhibits the HPPD enzyme .
Wissenschaftliche Forschungsanwendungen
Benzobicyclon has a wide range of scientific research applications, including:
Agriculture: Used as a herbicide for controlling weeds in rice fields.
Environmental Science: Studied for its environmental fate and impact on non-target organisms.
Chemistry: Used as a model compound for studying HPPD inhibition and herbicide activity.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Wirkmechanismus
Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the disruption of the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress. The molecular target of benzobicyclon is the HPPD enzyme, and the pathway involved includes the inhibition of the conversion of 4-hydroxyphenylpyruvate to homogentisate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action.
Tembotrione: An HPPD inhibitor used for weed control in corn.
Uniqueness of Benzobicyclon
Benzobicyclon is unique due to its slow hydrolytic conversion rate to the active herbicidal compound, which provides long residual activity and broad-spectrum weed control. Additionally, it has a favorable toxicological, ecotoxicological, and environmental profile, making it a valuable tool for sustainable agriculture .
Eigenschaften
CAS-Nummer |
1435933-73-5 |
|---|---|
Molekularformel |
C22H19ClO4S2 |
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
(1R,5S)-3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
VIXCLRUCUMWJFF-KGLIPLIRSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C([C@H]3CC[C@H](C3)C2=O)SC4=CC=CC=C4)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



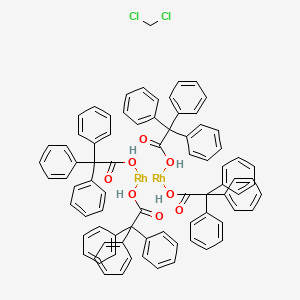
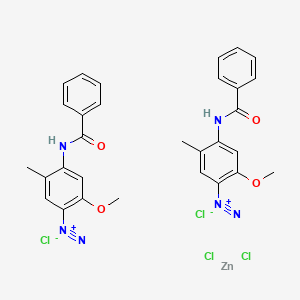
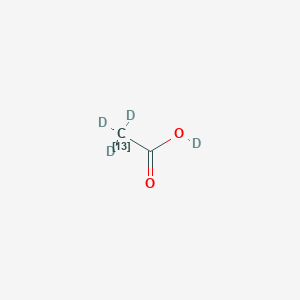



![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)


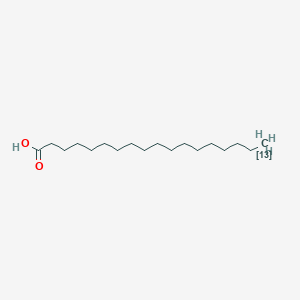
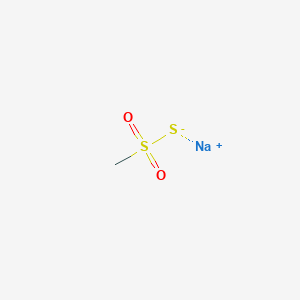

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)
